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molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B039096
M. Wt: 199.05 g/mol
InChI Key: UZGNFPCHQUHZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268230B2

Procedure details

The bromination may be carried out by any of the procedures known for such a reaction. The bromination may be carried out, for example, by mixing 7-azaindoline, p-toluene sulphonic acid monohydrate and 1,3-dibromo-5,5-dimethylhydantoin in methylene chloride and stirring the mixture at for example ambient temperature for a period of time, for example 3 hours. Extraction and purification gives 5-bromo-7-azaindoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH2:3][CH2:2]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:22]N1C(C)(C)C(=O)N(Br)C1=O>C(Cl)Cl>[Br:22][C:6]1[CH:5]=[C:4]2[C:9](=[N:8][CH:7]=1)[NH:1][CH2:2][CH2:3]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC2=CC=CN=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring the mixture at for example ambient temperature for a period of time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
for example 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extraction and purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCNC2=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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